N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Description
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a sulfonamide group attached
Properties
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-19(13-8-4-3-7-12(13)16)22(20,21)14-10-18-15-11(14)6-5-9-17-15/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQQBKKWOWKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CNC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- N-(2-chlorophenyl)-N-propyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Uniqueness
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its specific structural features, such as the ethyl group and the sulfonamide moiety. These features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
